molecular formula C16H14O3 B14353224 Methyl 2-benzoyl-3-methylbenzoate CAS No. 94501-26-5

Methyl 2-benzoyl-3-methylbenzoate

Cat. No.: B14353224
CAS No.: 94501-26-5
M. Wt: 254.28 g/mol
InChI Key: XEFUSINBBZMMBJ-UHFFFAOYSA-N
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Description

Methyl 2-benzoyl-3-methylbenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, with a benzoyl (C₆H₅CO-) substituent at the 2-position and a methyl (-CH₃) group at the 3-position of the aromatic ring.

Properties

CAS No.

94501-26-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 2-benzoyl-3-methylbenzoate

InChI

InChI=1S/C16H14O3/c1-11-7-6-10-13(16(18)19-2)14(11)15(17)12-8-4-3-5-9-12/h3-10H,1-2H3

InChI Key

XEFUSINBBZMMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzoyl-3-methylbenzoate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another method involves the esterification of 2-benzoyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to facilitate the formation of the ester bond, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-benzoyl-3-methylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can convert the methyl group to a carboxylic acid group.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically target the carbonyl group, converting it to an alcohol.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid can introduce a nitro group to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration reactions.

Major Products Formed

    Oxidation: Formation of 2-benzoyl-3-carboxybenzoic acid.

    Reduction: Formation of 2-benzoyl-3-methylbenzyl alcohol.

    Substitution: Formation of nitro-substituted derivatives, such as 2-benzoyl-3-methyl-4-nitrobenzoate.

Scientific Research Applications

Methyl 2-benzoyl-3-methylbenzoate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

  • Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving ester hydrolysis.

  • Industry: : Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-benzoyl-3-methylbenzoate largely depends on its chemical reactivity and interaction with biological targets. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between methyl 2-benzoyl-3-methylbenzoate and related compounds from the evidence:

Compound Name Core Structure Key Functional Groups/Substituents Synthesis Highlights Applications/Reactivity References
This compound Benzoate ester 2-benzoyl, 3-methyl, methyl ester Likely via esterification of substituted benzoic acid Potential precursor for heterocycles or pharmaceuticals [Inferred]
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N,O-bidentate directing group Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization
Methyl 2-benzoylamino-3-oxobutanoate Butenoate ester 2-benzoylamino, 3-oxo, methyl ester Condensation of benzoylated intermediates with amines Precursor for oxazoloquinolines and imidazoles

Key Observations :

  • Functional Groups : this compound lacks the N,O-bidentate directing group present in the benzamide derivative (), which limits its utility in metal-catalyzed reactions. However, its electron-withdrawing benzoyl group may enhance electrophilic substitution reactivity compared to simpler methyl benzoates.
  • Synthetic Pathways: Unlike the benzamide compound (), which requires amino alcohol coupling, this compound likely derives from esterification or Friedel-Crafts acylation. The butenoate ester () shares a benzoylated backbone but diverges in cyclization pathways under polyphosphoric acid (PPA) to form heterocycles .
Spectroscopic Characterization
  • ’s benzamide was characterized via ¹H/¹³C NMR, IR, and X-ray crystallography, confirming its planar amide group and hydrogen-bonding network. This compound would require similar techniques, with distinct NMR signals for the ester carbonyl (~168–170 ppm in ¹³C NMR) and benzoyl ketone (~190 ppm) .

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